Decyl glucoside

Catalog No.
S1489205
CAS No.
68515-73-1
M.F
C16H32O6
M. Wt
320.42 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decyl glucoside

CAS Number

68515-73-1

Product Name

Decyl glucoside

IUPAC Name

2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C16H32O6

Molecular Weight

320.42 g/mol

InChI

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3

InChI Key

JDRSMPFHFNXQRB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Synonyms

APG0810;D-Glucopyranose, oligomeric, decyl octyl glycosides;(C8-10)Alkyl ether of corn sugar;alkyl(c8,c10)polyglycoside;DECYL OCTYL D-GLUCOSE;D-glucose, decyl octyl ethers, oligomeric;Decyl-octyl glycosides oligomer;Octyldecyl Glucoside

Canonical SMILES

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Drug Delivery

  • Transdermal Drug Delivery: Studies suggest decyl glucoside's potential as a penetration enhancer for transdermal drug delivery. An animal study demonstrated that decyl glucoside, when used in an emulsion, facilitated the effective delivery of the anti-cancer drug 5-fluorouracil through the skin, potentially paving the way for topical treatment options [].

Formulation Science

  • Emulsion Stabilization: Decyl glucoside exhibits stabilizing properties in emulsions, a crucial aspect of formulation development. Research suggests its effectiveness in stabilizing nanosuspensions for dermal delivery, potentially improving the stability and efficacy of topical drug formulations [].

Environmental Applications

  • Bioremediation: Decyl glucoside's biodegradable nature makes it a potential candidate for bioremediation efforts. Studies have shown its effectiveness in enhancing the removal of hydrophobic pollutants from soil, suggesting its potential application in environmental cleanup [].

Decyl glucoside is a non-ionic surfactant widely used in cosmetic formulations, particularly in products designed for sensitive skin, such as baby shampoos and cleansers. It is derived from renewable plant sources, specifically the reaction of glucose obtained from corn starch with decanol, a fatty alcohol typically sourced from coconut or palm oil. This compound is valued for its mildness, biodegradability, and compatibility with various skin types, making it a popular choice among natural personal care brands .

In cleansing applications, decyl glucoside acts by lowering the surface tension of water, allowing it to spread more easily and remove dirt and oil from surfaces like skin and hair []. It also helps create lather or foam in shampoos and body washes [].

Decyl glucoside is generally considered safe for topical use []. Studies have shown low toxicity and minimal irritation potential. However, concentrated forms may cause mild eye irritation; proper handling precautions are recommended.

Limitations

Extensive research on decyl glucoside's applications in broader scientific fields is limited. Most current research focuses on its use and safety in cosmetic formulations [].

Future Research Directions

Potential future research areas for decyl glucoside include:

  • Exploring its effectiveness in bioremediation processes for oil spill cleanup due to its surface-active properties.
  • Investigating its use in drug delivery systems to enhance the absorption and bioavailability of drugs.
  • Studying its potential applications in agricultural formulations as a wetting agent or pesticide emulsifier.

The primary chemical reaction involved in the synthesis of decyl glucoside is the glycosylation of decanol with glucose. This reaction can be summarized as follows:

Decanol+GlucoseDecyl Glucoside\text{Decanol}+\text{Glucose}\rightarrow \text{Decyl Glucoside}

This process involves the formation of a glycosidic bond between the hydroxyl group of glucose and the hydroxyl group of decanol. The reaction typically occurs under acidic conditions to facilitate the formation of the glycosidic linkage .

Decyl glucoside exhibits low toxicity and is generally considered safe for use in personal care products. It acts as a surfactant by reducing surface tension, which helps in emulsifying oils and dirt, allowing them to be washed away easily. Additionally, it possesses moisturizing properties that can enhance skin hydration. The compound has been shown to be effective in mild cleansing applications without disrupting the skin's natural barrier .

The synthesis of decyl glucoside can be achieved through several methods, including:

  • Acid-Catalyzed Glycosylation: This traditional method involves mixing glucose and decanol under acidic conditions to promote glycosidic bond formation.
  • Enzymatic Synthesis: Utilizing specific enzymes (glycosyltransferases) to catalyze the reaction between glucose and decanol can yield decyl glucoside under milder conditions, making it more environmentally friendly.
  • Green Chemistry Approaches: Recent advancements focus on using renewable resources and minimizing waste during production, aligning with sustainable practices in chemical manufacturing .

Decyl glucoside is utilized across various industries due to its versatile properties:

  • Cosmetics: Commonly found in shampoos, body washes, facial cleansers, and lotions due to its gentle cleansing ability.
  • Household Products: Used in eco-friendly cleaning agents and detergents.
  • Pharmaceuticals: Acts as an excipient in drug formulations.
  • Food Industry: Occasionally used as an emulsifier in food products .

Research on decyl glucoside indicates that it interacts well with other surfactants and ingredients commonly used in formulations. It can enhance foaming properties when combined with other mild surfactants while maintaining low irritation potential. Studies have shown that it does not significantly alter the efficacy of active ingredients in cosmetic formulations, making it an excellent co-surfactant .

Decyl glucoside belongs to a broader class of alkyl glucosides. Here are some similar compounds along with their unique characteristics:

Compound NameSourceUnique Features
Cocamidopropyl BetaineCoconut oilAmphoteric surfactant; provides thickening effects
Lauryl GlucosideDerived from glucoseSimilar mildness; often used in hair care products
Coco-GlucosideCoconut oilBiodegradable; often used in baby products
Butyl GlucosideDerived from glucoseUsed primarily as a solvent; less common in cosmetics
Caprylyl/Capryl GlucosideMixed fatty alcoholsKnown for its high solubility; used in skin care

Decyl glucoside stands out due to its excellent biodegradability, mildness on skin, and versatility across various formulations compared to other surfactants that may have harsher effects or lower environmental profiles .

Physical Description

Liquid

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

320.21988874 g/mol

Monoisotopic Mass

320.21988874 g/mol

Heavy Atom Count

22

GHS Hazard Statements

Aggregated GHS information provided by 220 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 220 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 219 of 220 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (35.16%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (64.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

68515-73-1
54549-25-6
141464-42-8

Wikipedia

Decyl_glucoside

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Cosmetics -> Emulsion stabilizing; Surfactant

General Manufacturing Information

Agriculture, forestry, fishing and hunting
Oil and gas drilling, extraction, and support activities
Pesticide, fertilizer, and other agricultural chemical manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
D-Glucopyranose, oligomeric, decyl octyl glycosides: ACTIVE

Dates

Modify: 2023-08-15
1. Severin RK, Belsito DV. Patch Testing with Decyl and Lauryl Glucoside: How Well Does One Screen for Contact Allergic Reactions to the Other? Dermatitis. 2017 Nov/Dec;28(6):342-345. doi: 10.1097/DER.0000000000000327. PMID: 29064883.

2. Fiume MM, Heldreth B, Bergfeld WF, Belsito DV, Hill RA, Klaassen CD, Liebler D, Marks JG Jr, Shank RC, Slaga TJ, Snyder PW, Andersen FA. Safety assessment of decyl glucoside and other alkyl glucosides as used in cosmetics. Int J Toxicol. 2013 Sep-Oct;32(5 Suppl):22S-48S. doi: 10.1177/1091581813497764. PMID: 24174472.

3. Moore ZE, Cowman S. Wound cleansing for pressure ulcers. Cochrane Database Syst Rev. 2013 Mar 28;2013(3):CD004983. doi: 10.1002/14651858.CD004983.pub3. PMID: 23543538; PMCID: PMC7389880.

4. Monteiro AF, Paulino M, Máquina A, Amaro C, Viana I. Allergic contact dermatitis to decyl glucoside: Still an important allergen in Tinosorb M. Contact Dermatitis. 2020 Feb;82(2):126-128. doi: 10.1111/cod.13408. Epub 2019 Oct 17. PMID: 31566773.

5. Pereira N, Coutinho I, Andrade P, Gonçalo M. The UV filter tinosorb M, containing decyl glucoside, is a frequent cause of allergic contact dermatitis. Dermatitis. 2013 Jan-Feb;24(1):41-3. doi: 10.1097/DER.0b013e31827cd36f. PMID: 23340401.

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